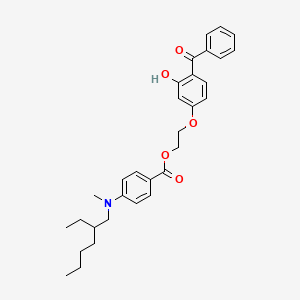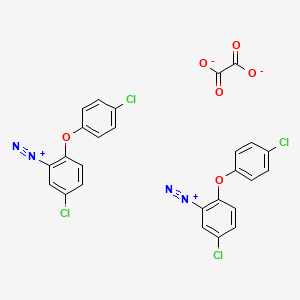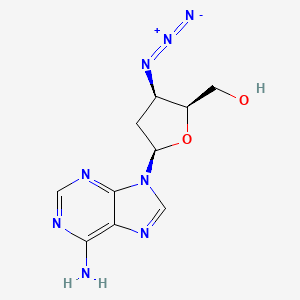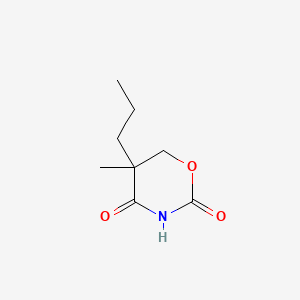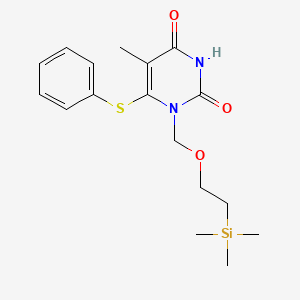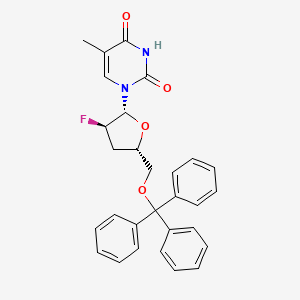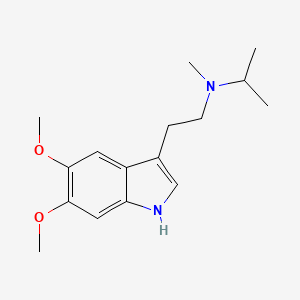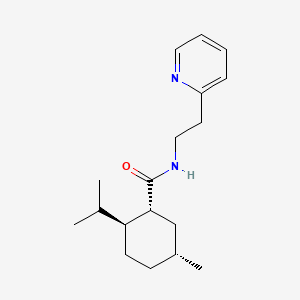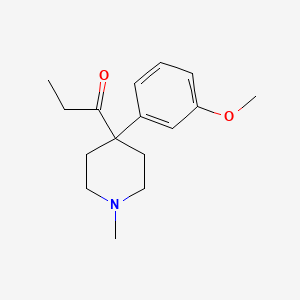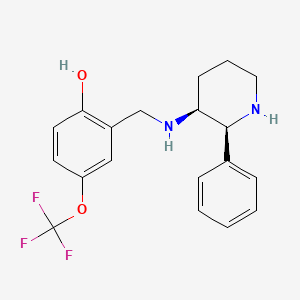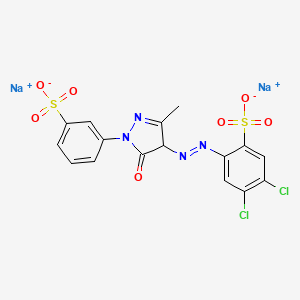
Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate is a synthetic organic compound. It is known for its vibrant color and is often used as a dye in various industrial applications. The compound’s structure includes multiple functional groups, making it versatile in chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate typically involves the following steps:
Diazotization: The starting material, 4,5-dichloroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazole under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonate groups, enhancing its solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To control the reaction conditions precisely.
Purification Steps: Including filtration, crystallization, and drying to obtain the pure product.
Quality Control: Ensuring the final product meets the required specifications for its intended use.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different products depending on the conditions.
Reduction: The azo group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Using nucleophiles like sodium hydroxide or amines under appropriate conditions.
Major Products
Oxidation: Can lead to the formation of quinones or other oxidized derivatives.
Reduction: Produces corresponding amines.
Substitution: Results in the formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate has various applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying different substances.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The sulfonate groups enhance its solubility, allowing it to penetrate different substrates. The exact mechanism of action depends on the specific application, such as binding to proteins in biological systems or interacting with fibers in textiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another dye with similar applications but different structural features.
Disodium phosphate: Used in different applications but shares the disodium component.
Uniqueness
Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate is unique due to its specific combination of functional groups, which provide distinct chemical properties and applications. Its ability to undergo various chemical reactions and its solubility in water make it versatile in different fields.
Propriétés
Numéro CAS |
65212-76-2 |
|---|---|
Formule moléculaire |
C16H10Cl2N4Na2O7S2 |
Poids moléculaire |
551.3 g/mol |
Nom IUPAC |
disodium;4,5-dichloro-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12Cl2N4O7S2.2Na/c1-8-15(20-19-13-6-11(17)12(18)7-14(13)31(27,28)29)16(23)22(21-8)9-3-2-4-10(5-9)30(24,25)26;;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clé InChI |
NPHMJNPFGARTFL-UHFFFAOYSA-L |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)[O-])Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


